Sovesudil - 1333400-14-8

Sovesudil

Catalog Number: EVT-284327
CAS Number: 1333400-14-8
Molecular Formula: C23H22FN3O3
Molecular Weight: 407.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sovesudil is a Rho-associated protein kinase inhibitor.
Overview

Sovesudil, also known as PHP-201, is a novel compound classified as a Rho-associated protein kinase (ROCK) inhibitor. It is primarily investigated for its ocular hypotensive effects in treating normal-tension glaucoma (NTG). The drug aims to lower intraocular pressure (IOP) by enhancing aqueous humor outflow through the trabecular meshwork, thereby addressing one of the critical challenges in managing glaucoma.

Source and Classification

Sovesudil is developed by Amakem NV and is categorized under small molecule drugs targeting the ROCK pathway. Its primary therapeutic indication is for glaucoma, specifically normal-tension glaucoma, where patients experience optic nerve damage despite IOP readings within normal ranges (≤ 21 mmHg) . The compound is currently undergoing various phases of clinical trials, with notable efficacy demonstrated in phase II studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of Sovesudil involves several chemical reactions that integrate its active components. While detailed synthetic pathways are proprietary and not extensively published, the compound's molecular formula is C23H22FN3O3, indicating a complex structure with multiple functional groups that contribute to its activity . The synthesis likely includes steps to form the core structure that interacts with the Rho kinase enzymes.

Molecular Structure Analysis

Structure and Data

The molecular structure of Sovesudil can be depicted as follows:

  • Molecular Formula: C23H22FN3O3
  • Molecular Weight: Approximately 405.44 g/mol
  • InChIKey: PNWBYIFLWUCWKS-UHFFFAOYSA-N

The structure features a fluorinated aromatic ring system, which is crucial for its binding affinity to the ROCK enzymes. This structural configuration allows Sovesudil to effectively inhibit Rho-associated kinases, which play a significant role in regulating cellular contractility and aqueous humor dynamics in the eye .

Chemical Reactions Analysis

Reactions and Technical Details

Sovesudil functions primarily through competitive inhibition of Rho-associated kinases. The mechanism involves binding to the ATP-binding site of these kinases, thereby preventing their activation by GTP-bound Rho proteins. This inhibition leads to relaxation of the trabecular meshwork cells and increased outflow of aqueous humor, resulting in reduced IOP .

While specific chemical reactions detailing Sovesudil's interactions at the molecular level are less documented, its role in modulating cellular pathways related to actin dynamics and cell contraction is well established.

Mechanism of Action

Process and Data

The mechanism of action for Sovesudil revolves around its ability to inhibit Rho-associated kinases. By blocking these kinases, Sovesudil disrupts the actin cytoskeleton dynamics within trabecular meshwork cells. This disruption leads to:

  • Increased Aqueous Humor Outflow: By relaxing smooth muscle-like cells in the trabecular meshwork, Sovesudil facilitates enhanced drainage of aqueous humor.
  • Lowered Intraocular Pressure: Clinical studies have shown that Sovesudil can significantly reduce IOP in patients with normal-tension glaucoma. In a clinical trial, a 0.5% concentration resulted in an average reduction of -1.56 mmHg compared to placebo .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sovesudil exhibits several notable physical and chemical properties:

These properties are essential for ensuring that Sovesudil remains effective during storage and application.

Applications

Scientific Uses

Sovesudil's primary application lies in ophthalmology, specifically for managing normal-tension glaucoma. Clinical trials have demonstrated its efficacy in lowering IOP without severe adverse effects, making it a promising option for patients who do not respond adequately to traditional therapies .

Beyond glaucoma treatment, ongoing research may explore potential applications of Sovesudil in other conditions influenced by Rho kinase activity, such as neurodegenerative diseases or vascular disorders, where modulation of cellular contractility may offer therapeutic benefits .

Introduction to Rho Kinase (ROCK) Inhibitors and Medical Need

Pathophysiological Role of Rho-Associated Protein Kinase in Ocular Disorders

  • Aqueous Humor Dynamics and Glaucoma: ROCK isoforms (ROCK1/ROCK2) modulate trabecular meshwork (TM) contractility and extracellular matrix deposition. Excessive ROCK activation increases outflow resistance at the juxtacanalicular tissue, elevating intraocular pressure (IOP) – the primary modifiable risk factor in glaucoma. Phosphorylation of myosin light chain (MLC) and myosin phosphatase target subunit (MYPT1) induces actomyosin contraction in TM cells, reducing Schlemm's canal dimensions by 20-40% [1] [6] [9].
  • Corneal Endothelial Dysfunction: The corneal endothelium relies on intact cellular migration and barrier function for corneal transparency. ROCK hyperactivity impairs wound healing in Fuchs' dystrophy and surgical injuries by disrupting tight junctions and cell adhesion complexes. This leads to pump failure and stromal edema [1] [5] [10].
  • Retinal Vascular Pathologies: In diabetic retinopathy, ROCK mediates leukocyte adhesion via ICAM-1 upregulation and endothelial hyperpermeability. Inhibition reduces vascular leakage and inflammation in preclinical models [1] [4].
  • Neurodegenerative Components: Though not the article's focus, ROCK contributes to retinal ganglion cell apoptosis via cytoskeletal destabilization and impaired axonal transport, highlighting potential neuroprotective effects [4] [9].

Limitations of Conventional ROCK Inhibitors in Clinical Applications

First-generation ROCK inhibitors face significant clinical challenges:

Table 1: Limitations of Conventional ROCK Inhibitors

InhibitorPrimary UseKey LimitationsMolecular Basis
FasudilSystemic vasospasmPoor ocular penetration; systemic hypotension (30% incidence)Low logP; non-selective for ROCK1/2; affects vascular smooth muscle systemically
RipasudilGlaucoma (Japan)Conjunctival hyperemia (≥50% incidence); transient stingingHigh corneal accumulation; off-target effects on vascular endothelial receptors
NetarsudilGlaucoma (USA)Conjunctival hyperemia (53%); corneal verticillata; lid erythemaCombined ROCK/NET inhibition; metabolite accumulation in superficial tissues
Y-27632Preclinical researchNo isoform selectivity; induces significant hypotension in vivoBroad kinase activity; potent systemic vasodilation
  • Tissue Non-selectivity: Fasudil and Y-27632 exhibit potent systemic vasodilation due to ROCK's role in vascular smooth muscle calcium sensitization. This precludes high-dose ocular application [3] [6].
  • Ocular Surface Toxicity: Ripasudil and netarsudil cause hyperemia via conjunctival vasodilation. Netarsudil's noradrenergic transport (NET) inhibition exacerbates this by increasing norepinephrine availability [1] [5] [9].
  • Pharmacokinetic Challenges: Low molecular weight inhibitors like fasudil (MW: 290.3) exhibit rapid clearance from aqueous humor (<60 minutes), necessitating frequent dosing that compromises adherence [3] [8].
  • Isoform Non-selectivity: Pan-ROCK inhibitors simultaneously affect ROCK1 (ubiquitous) and ROCK2 (neural/vascular-enriched), increasing off-tissue effects. ROCK2-specific inhibition may offer therapeutic advantages [4] [8].

Sovesudil: Rationale for Development as a Next-Generation ROCK Inhibitor

Sovesudil (AMA-0076, PHP-201) was engineered to overcome first-generation limitations through three key innovations:

  • Soft Drug Design: Structural modifications create an inactive metabolite upon systemic absorption, minimizing hypotension risk. The 4-aminomethyl-1,4-diazepane scaffold undergoes rapid hepatic deactivation while maintaining potent ocular activity [7] [8].
  • Enhanced Tissue Selectivity: A logD of 2.1 optimizes corneal penetration without conjunctival accumulation, reducing hyperemia incidence to <25% (vs. >50% for ripasudil) [2] [7].
  • ROCK2 Isoform Preference: Although not fully isoform-specific, sovesudil exhibits 3-5 fold selectivity for ROCK2 over ROCK1, potentially sparing cardiovascular function while maintaining IOP-lowering efficacy [7] [8].
  • Multi-Mechanistic Activity: Beyond TM relaxation, sovesudil enhances corneal endothelial migration by 60% in vitro and reduces endothelial-mesenchymal transition markers (SLUG, ZEB1) in injury models, supporting applications beyond glaucoma [5] [10].

Table 2: Sovesudil’s Ocular Performance in Clinical Trials

Study DesignPatient PopulationKey Efficacy OutcomesAdvantage vs. Conventional Agents
Phase II RCT (NTG) [2]119 NTG patients (IOP≤21)ΔIOP: -1.56 mmHg (0.5% TID) at 4 weeksSuperior to placebo (p<0.05); sustained reduction
Corneal Wound Healing [10]Ex vivo human corneas75% increase in endothelial migration ratePotential for DMEK/DSAEK adjunctive therapy
IOP Pharmacodynamics [7]OHT primates22% IOP reduction at 3hr; duration >8hrFavorable PK/PD vs. netarsudil (duration <6hr)

Sovesudil’s development represents a strategic shift toward localized ROCK modulation. Its 0.25-0.5% formulations demonstrated statistically significant IOP reductions in normal-tension glaucoma patients unresponsive to conventional agents, expanding the treatable glaucoma population [2] [5]. The ongoing phase III trials in open-angle glaucoma (NCT04853147) will further define its therapeutic positioning.

Properties

CAS Number

1333400-14-8

Product Name

Sovesudil

IUPAC Name

propyl 3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoate

Molecular Formula

C23H22FN3O3

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C23H22FN3O3/c1-2-10-30-23(29)17-5-3-4-15(11-17)19-12-16(6-7-18(19)13-25)22(28)27-21-8-9-26-14-20(21)24/h3-9,11-12,14H,2,10,13,25H2,1H3,(H,26,27,28)

InChI Key

PNWBYIFLWUCWKS-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3)F)CN

Solubility

Soluble in DMSO

Synonyms

Sovesudil

Canonical SMILES

CCCOC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3)F)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.